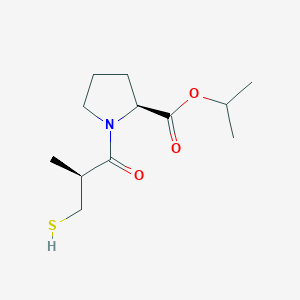
Captopril Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Captopril Isopropyl Ester is a derivative of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure. This esterified form of captopril is designed to enhance its pharmacokinetic properties, potentially improving its absorption and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Captopril Isopropyl Ester typically involves the esterification of captopril with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves:
- Dissolving captopril in an appropriate solvent like dichloromethane.
- Adding isopropyl alcohol and the acid catalyst.
- Stirring the mixture at a controlled temperature, often around 60-70°C, for several hours.
- Neutralizing the reaction mixture with a base such as sodium bicarbonate.
- Extracting the product using an organic solvent and purifying it through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Captopril Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to captopril and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The thiol group in captopril can be oxidized to form disulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Captopril and isopropyl alcohol.
Oxidation: Disulfide derivatives of captopril.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Captopril Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of captopril in biological systems.
Medicine: Explored for its improved pharmacokinetic properties, potentially offering better therapeutic outcomes in the treatment of hypertension and heart failure.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
Wirkmechanismus
Captopril Isopropyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), similar to captopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound promotes vasodilation and lowers blood pressure. The ester form may enhance the absorption and bioavailability of the drug, leading to more effective inhibition of ACE.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Captopril: The parent compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor used in hypertension and heart failure.
Uniqueness
Captopril Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to captopril. This can result in better absorption, bioavailability, and potentially enhanced therapeutic effects.
Eigenschaften
CAS-Nummer |
176036-42-3 |
|---|---|
Molekularformel |
C12H21NO3S |
Molekulargewicht |
259.37 g/mol |
IUPAC-Name |
propan-2-yl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO3S/c1-8(2)16-12(15)10-5-4-6-13(10)11(14)9(3)7-17/h8-10,17H,4-7H2,1-3H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
KMIOVNOWZMWMBH-ZJUUUORDSA-N |
Isomerische SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C1CCCN1C(=O)C(C)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


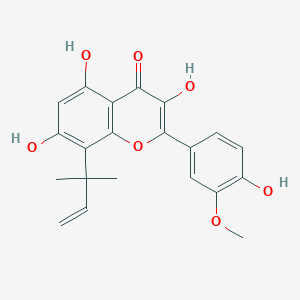


![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
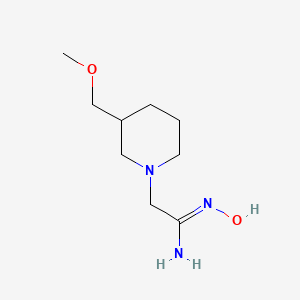
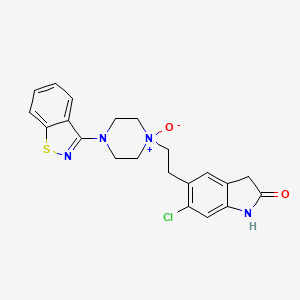
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
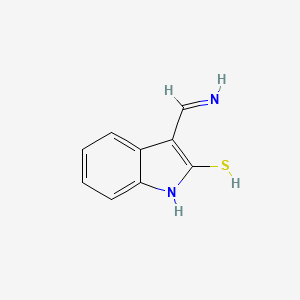

![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)

![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
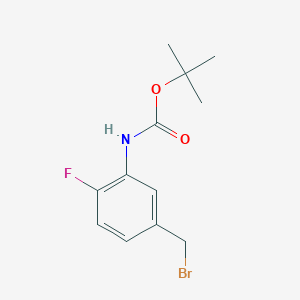
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
